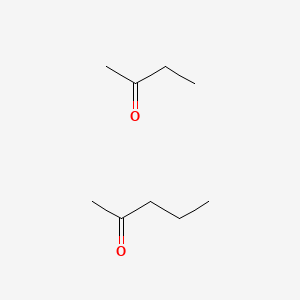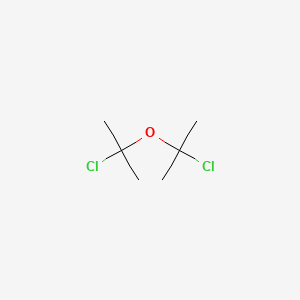
Bis(2-chloroisopropyl)ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-chloroisopropyl)ether: is a chemical compound with the molecular formula C6H12Cl2O and a molecular weight of 171.065 g/mol . It is also known by other names such as Propane, 2,2’-oxybis[2-chloro-] and 2,2’-oxybis[2-chloropropane] . This compound is a colorless to light brown oily liquid that is insoluble in water but soluble in organic solvents like acetone, ethanol, and benzene .
Métodos De Preparación
Bis(2-chloroisopropyl)ether: can be synthesized through various methods. One common synthetic route involves the reaction of propylene oxide with hydrochloric acid in the presence of a catalyst . The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-5 atm. Industrial production methods often involve the use of continuous flow reactors to ensure efficient and consistent production .
Análisis De Reacciones Químicas
Bis(2-chloroisopropyl)ether: undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as sodium hydroxide to form 2-chloropropanol .
Oxidation Reactions: It can be oxidized using reagents like potassium permanganate to form 2-chloropropanoic acid .
Reduction Reactions: It can be reduced using lithium aluminum hydride to form 2-chloropropanol .
Aplicaciones Científicas De Investigación
Bis(2-chloroisopropyl)ether: has various applications in scientific research, including:
Chemistry: It is used as a solvent for resins, waxes, and oils.
Biology: It has been studied for its mutagenic effects in bacterial strains.
Medicine: It is used as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of textiles, spotting agents, and cleaning solutions.
Mecanismo De Acción
The mechanism of action of Bis(2-chloroisopropyl)ether involves its interaction with cellular components. It can act as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA and proteins . This can lead to mutations and other cellular effects. The molecular targets and pathways involved include the DNA repair mechanisms and cell cycle regulation pathways .
Comparación Con Compuestos Similares
Bis(2-chloroisopropyl)ether: can be compared with other similar compounds such as:
Bis(2-chloroethyl) ether: This compound has similar chemical properties but is used primarily as an intermediate in the synthesis of other chemicals.
Dichlorodiisopropyl ether: This compound is used as a solvent and has similar physical properties.
2,2’-Dichlorodiisopropyl ether: This compound is used as a nematocide and has similar chemical reactivity.
This compound: is unique due to its specific applications in industrial and scientific research, particularly in the synthesis of pharmaceuticals and its use as a solvent .
Propiedades
Número CAS |
39638-32-9 |
|---|---|
Fórmula molecular |
C6H12Cl2O |
Peso molecular |
171.06 g/mol |
Nombre IUPAC |
2-chloro-2-(2-chloropropan-2-yloxy)propane |
InChI |
InChI=1S/C6H12Cl2O/c1-5(2,7)9-6(3,4)8/h1-4H3 |
Clave InChI |
BULHJTXRZFEUDQ-UHFFFAOYSA-N |
SMILES |
CC(C)(OC(C)(C)Cl)Cl |
SMILES canónico |
CC(C)(OC(C)(C)Cl)Cl |
Punto de ebullición |
369 °F at 760 mm Hg (NTP, 1992) 187.3 °C at 760 mm Hg |
Densidad |
Sp gr: 1.1122 20 °C/20 °C |
Punto de inflamación |
185 °F (NTP, 1992) 185 °F (OPEN CUP) |
melting_point |
-96.8 - 101.8 °C |
| 39638-32-9 | |
Descripción física |
Bis(2-chloroisopropyl) ether is a colorless liquid. Insoluble in water. Combustible. |
Pictogramas |
Acute Toxic; Health Hazard |
Vida útil |
FAIRLY STABLE IN AQUEOUS MEDIA |
Solubilidad |
WATER SOLUBLE Water miscible in organic solvents. |
Sinónimos |
bis(2-chloroisopropyl)ether |
Densidad de vapor |
5.9 (Air=1) |
Presión de vapor |
0.71 - 0.85 mm Hg at 20 °C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


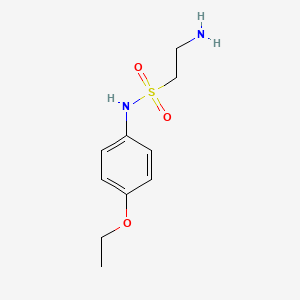
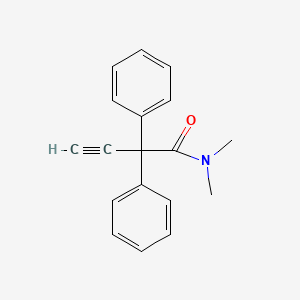
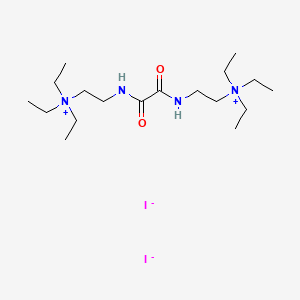
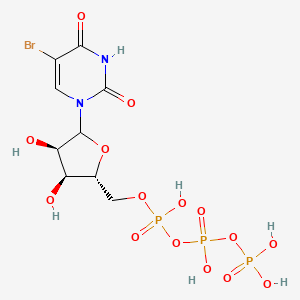
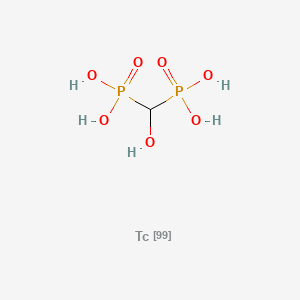
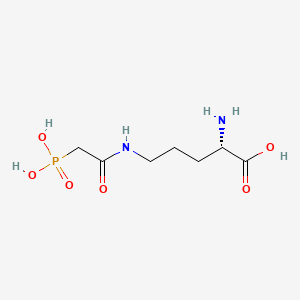
![[2-(2,2-Dimethylpropanoyloxy)-4-[1-hydroxy-2-[[2-methyl-1-[(2-phenoxyacetyl)amino]propan-2-yl]amino]ethyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B1220373.png)
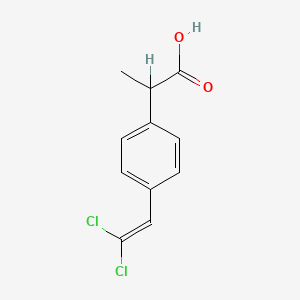
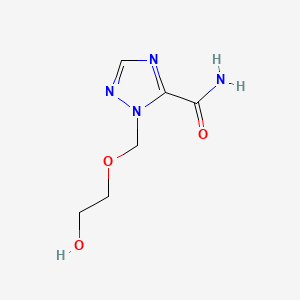
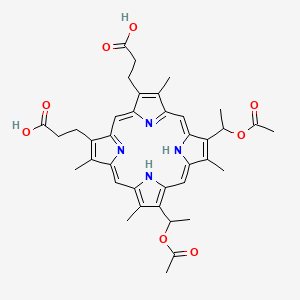

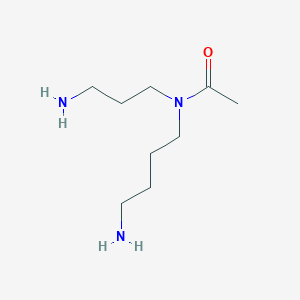
![[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-5-azido-6-chlorooxan-2-yl]methyl acetate](/img/structure/B1220383.png)
